

The Pharmacology of Codeine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine N-oxide

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Introduction

Codeine N-oxide, also known as genocodeine, is a tertiary amine N-oxide derivative and an active metabolite of the widely used opioid analgesic, codeine.^[1] It is formed through the oxidation of the nitrogen atom in the codeine molecule. While recognized as pharmacologically active, it is considerably weaker in its analgesic effects compared to its parent compound, codeine.^[1] In the United States, **Codeine N-oxide** is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.^{[1][2]} This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of **Codeine N-oxide**, including its chemical properties, metabolic context, and known biological effects.

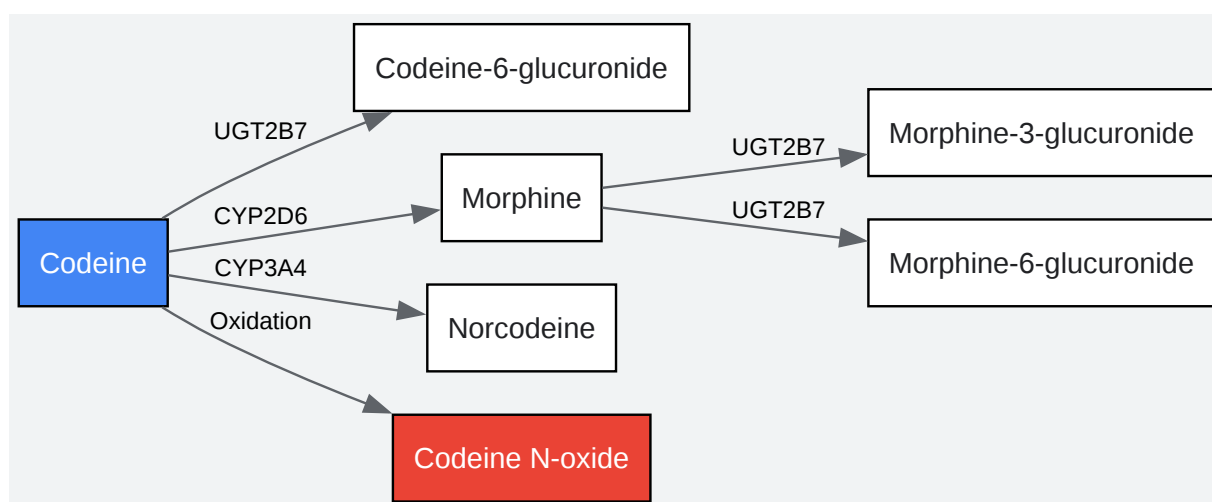
Chemical and Physical Properties

Codeine N-oxide is a morphinan derivative with the following chemical properties:

Property	Value	Reference
Chemical Formula	C ₁₈ H ₂₁ NO ₄	[1][2]
Molar Mass	315.36 g/mol	[1][2]
CAS Number	3688-65-1	[1][2]
Synonyms	Genocodeine, Codeigene	[2]

Metabolism and Pharmacokinetics

Codeine N-oxide is a product of the in vivo and in vitro N-oxidation of codeine.[1] The metabolism of codeine is complex, with the majority being metabolized to codeine-6-glucuronide. A smaller fraction is O-demethylated to morphine (the primary mediator of codeine's analgesic effect) by CYP2D6, and N-demethylated to norcodeine by CYP3A4. The formation of **Codeine N-oxide** represents a minor metabolic pathway.



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Figure 1: Metabolic pathways of codeine.

Specific pharmacokinetic parameters for **Codeine N-oxide**, such as its half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The pharmacokinetics of its parent compound, codeine, are well-characterized and influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[3]

Pharmacological Activity

Analgesic Potency

Direct quantitative data on the analgesic potency of **Codeine N-oxide**, such as an ED50 value, is not readily available. However, studies on the structurally related compound, morphine-N-oxide, provide a strong indication of its significantly reduced potency compared to the parent opioid. Morphine-N-oxide was found to be 11 to 22 times less potent than morphine when administered subcutaneously, and 39 to 89 times less potent when administered intraperitoneally in animal models. This suggests that the N-oxidation of morphinan alkaloids substantially decreases their analgesic activity.

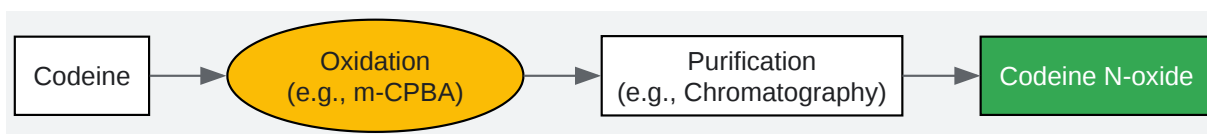
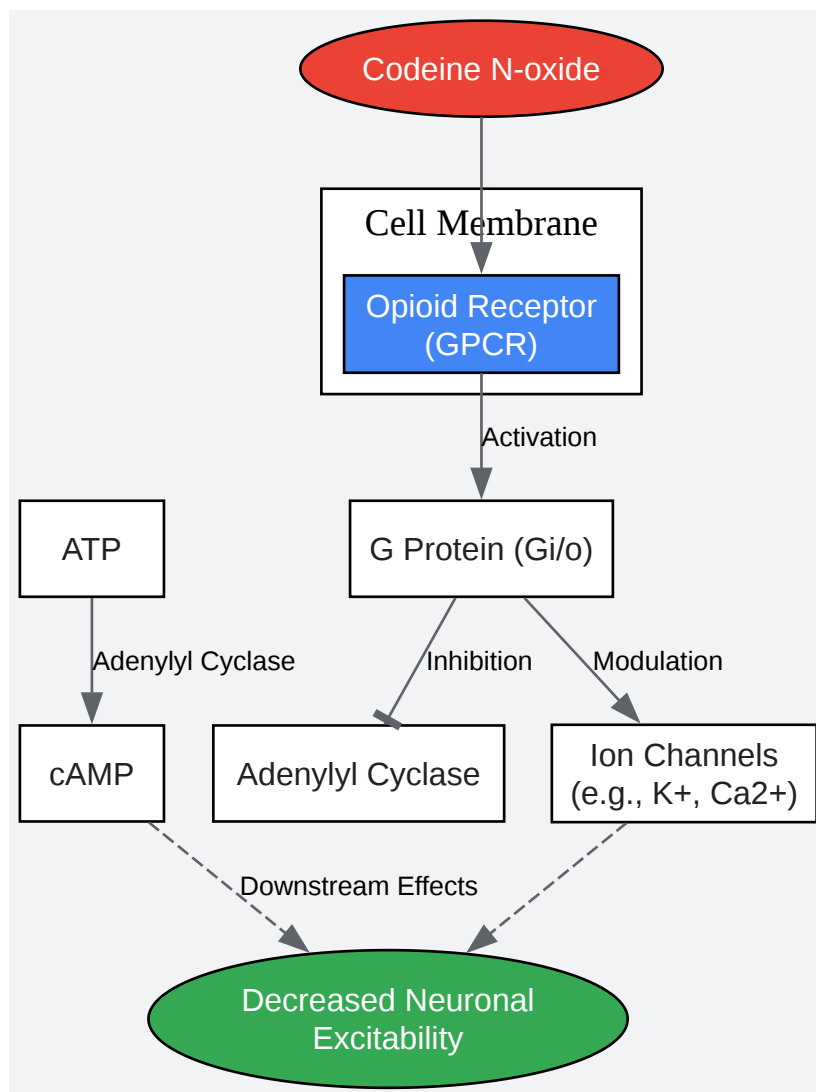
Compound	Relative Potency to Parent Compound (Qualitative)
Codeine N-oxide	Considerably weaker than codeine ^[1]
Morphine-N-oxide	11-89 times weaker than morphine

Receptor Binding Affinity

Specific binding affinities (K_i values) of **Codeine N-oxide** to opioid receptors (mu, delta, and kappa) have not been reported in the scientific literature. The affinity of codeine itself for the mu-opioid receptor is relatively low, and its analgesic effects are primarily mediated by its conversion to morphine, which has a much higher affinity. It is plausible that the addition of the polar N-oxide group further reduces the binding affinity of **Codeine N-oxide** for opioid receptors.

Signaling Pathways

As an opioid metabolite, **Codeine N-oxide** is presumed to exert its effects through the G protein-coupled opioid receptors. The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.



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- To cite this document: BenchChem. [The Pharmacology of Codeine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599254#pharmacological-activity-of-codeine-n-oxide]

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